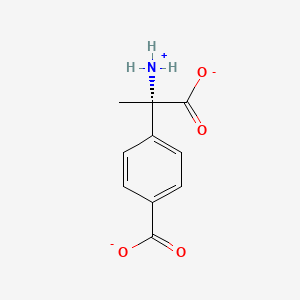
(S)-MCPG sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-MCPG sodium salt, also known as (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a chemical compound widely used in scientific research. It is primarily known for its role as a selective antagonist of metabotropic glutamate receptors, which are crucial in various neurological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-MCPG sodium salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-α-Methyl-4-carboxyphenylglycine.
Reaction with Sodium Hydroxide: The compound is then reacted with sodium hydroxide to form the sodium salt.
Purification: The product is purified through crystallization or other suitable methods to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Automated Reaction Systems: Automated systems ensure precise control over reaction conditions.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-MCPG sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-MCPG sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving metabotropic glutamate receptors to understand their role in cellular signaling.
Medicine: Research on this compound contributes to the development of treatments for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
(S)-MCPG sodium salt acts as an antagonist of metabotropic glutamate receptors. It binds to these receptors, inhibiting their activation and subsequent signaling pathways. This inhibition affects various cellular processes, including neurotransmitter release and synaptic plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-MCPG sodium salt: The enantiomer of (S)-MCPG sodium salt, with similar but distinct biological activities.
LY341495: Another metabotropic glutamate receptor antagonist with different selectivity and potency.
MPEP: A selective antagonist for a different subtype of metabotropic glutamate receptors.
Uniqueness
This compound is unique due to its specific selectivity for certain metabotropic glutamate receptors, making it a valuable tool in research focused on these receptors’ roles in neurological processes.
Propriétés
Formule moléculaire |
C10H10NO4- |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
4-[(1S)-1-azaniumyl-1-carboxylatoethyl]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/p-1/t10-/m0/s1 |
Clé InChI |
DNCAZYRLRMTVSF-JTQLQIEISA-M |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
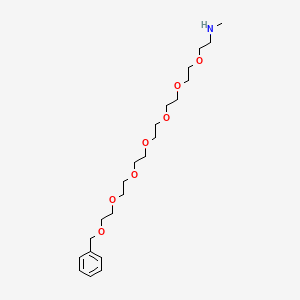

![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)

![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
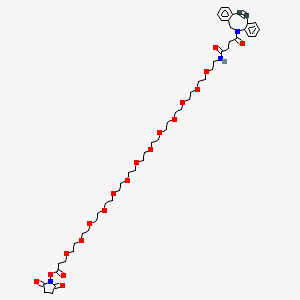

![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
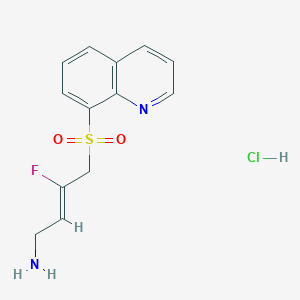
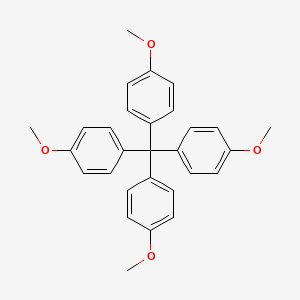
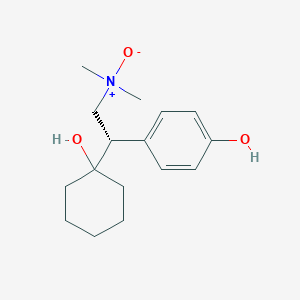

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
